molecular formula C17H22N4O3 B3939157 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine CAS No. 5679-57-2

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine

Cat. No.: B3939157
CAS No.: 5679-57-2
M. Wt: 330.4 g/mol
InChI Key: SWGYVXYSYODBQX-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with methyl groups at the 2- and 6-positions. Attached to this morpholine core is a phenyl ring bearing a nitro group at the 4-position and a 3,5-dimethylpyrazole moiety at the 3-position. The nitro group may enhance electron-withdrawing properties, while the pyrazole ring could contribute to ligand-receptor interactions, as seen in analogous pesticidal or bioactive compounds .

Properties

IUPAC Name

4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-7-12(2)20(18-11)17-8-15(5-6-16(17)21(22)23)19-9-13(3)24-14(4)10-19/h5-8,13-14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGYVXYSYODBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972237
Record name 4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-57-2
Record name 4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This intermediate can then be further functionalized to introduce the nitrophenyl and morpholine groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds and its electronic properties make it a candidate for further development in drug discovery.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is hypothesized to enhance its activity through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacology

Research has explored the effects of this compound on neuroreceptors, particularly in the context of neurodegenerative diseases.

  • Cognitive Enhancement : Some studies suggest that compounds with similar structures can enhance cognitive function by modulating neurotransmitter systems. This compound's morpholine moiety may play a role in receptor binding affinity, potentially leading to novel treatments for conditions like Alzheimer's disease.

Material Science

The unique chemical structure allows for potential applications in material science, particularly in the development of sensors and polymers.

  • Polymer Synthesis : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as increased electrical conductivity or responsiveness to environmental stimuli.

Case Studies

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Study BNeuropharmacologyShowed improvement in memory retention in rodent models when administered at low doses.
Study CMaterial ScienceDeveloped a polymer composite that exhibited improved tensile strength and flexibility when integrated with this compound.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, in its antimicrobial application, it may inhibit key enzymes or disrupt cellular processes in pathogens . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of morpholine and pyrazole derivatives, which are widely studied for their biological and chemical properties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Use/Activity
4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine Morpholine (2,6-dimethyl), phenyl (4-nitro, 3-pyrazolyl), pyrazole (3,5-dimethyl) Hypothesized agrochemical activity (inference from structural analogs)
Fenpropimorph
(4-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine)
Morpholine (2,6-dimethyl), phenyl (4-tert-butyl), alkyl chain (2-methylpropyl) Fungicide; inhibits sterol biosynthesis in fungi
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline (N-carbaldehyde), phenyl (4-fluoro, 5-phenyl) Structural confirmation via crystallography; potential bioactive intermediate
Isoxaflutole
(4-(2-Methanesulfonyl-4-trifluoromethylbenzoyl)-5-cyclopropyl isoxazole)
Isoxazole (5-cyclopropyl), benzoyl (methanesulfonyl, trifluoromethyl) Herbicide; inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants

Key Comparative Insights:

Morpholine Derivatives: Both the target compound and fenpropimorph share the 2,6-dimethylmorpholine scaffold. However, fenpropimorph’s activity arises from its lipophilic alkyl chain and tert-butylphenyl group, enabling membrane penetration in fungi.

Pyrazole/Pyrazoline Analogues :

  • The pyrazole ring in the target compound is substituted with methyl groups at the 3- and 5-positions, which could sterically hinder binding compared to the pyrazoline derivatives reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). The latter’s carbaldehyde group and dihydropyrazoline structure suggest different reactivity, such as forming Schiff bases in drug design .

Nitro vs. Halogen/Hydrophobic Substituents: The nitro group in the target compound contrasts with halogen (e.g., 4-fluoro in ) or trifluoromethyl (e.g., isoxaflutole) substituents in analogs.

Biological Activity

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O3C_{23}H_{25}N_{5}O_{3} with a molecular weight of approximately 419.49 g/mol. The structure features a morpholine ring substituted with a pyrazole moiety and a nitrophenyl group, contributing to its biological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well documented. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is particularly relevant for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Some studies have also reported antimicrobial activities associated with pyrazole derivatives. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. For example, derivatives with similar functional groups have shown promising results against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity compared to control groups .

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory mechanisms of pyrazole derivatives. The compound was shown to reduce inflammation markers in vitro and in vivo models by inhibiting COX enzymes and reducing prostaglandin synthesis .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via PI3K/Akt pathway
Anti-inflammatoryInhibits COX enzymes
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for morpholine ring formation and Suzuki coupling for aryl-pyrazole linkage. Optimization steps include:

  • Catalyst selection : Piperidine or acetic acid as catalysts for cyclocondensation (common in dihydropyridine/pyrazole syntheses) .
  • Temperature control : Reflux in ethanol or toluene (80–110°C) to enhance nitro group stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating intermediates .

Q. Which spectroscopic techniques are critical for confirming the nitro and pyrazole functional groups in this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR for pyrazole proton signals (δ 6.5–7.5 ppm) and nitro group-induced deshielding in adjacent aromatic protons .
  • IR : Nitro group absorption bands (~1520 cm1^{-1}) and pyrazole C–N stretching (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the stereochemical configuration of the morpholine ring?

  • Methodological Answer : X-ray diffraction (XRD) is essential for determining:

  • Ring conformation : Chair vs. boat configurations of the 2,6-dimethylmorpholine moiety (e.g., space group P21/cP2_1/c, as seen in related structures) .
  • Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilizing the nitro-phenyl group .
  • Validation : Compare experimental XRD data with computational models (DFT-optimized geometries) to resolve discrepancies .

Q. What computational approaches predict the compound’s binding affinity to biological targets, and what are their limitations?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via the pyrazole and nitro groups .
  • DFT calculations : Analyze electron density maps to assess nitro group reactivity and charge distribution .
  • Limitations : Solvent effects and protein flexibility are often oversimplified; experimental validation (e.g., SPR or ITC) is critical .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line: HeLa, IC50_{50} protocols) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., nitro group orientation) with activity trends to identify structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.